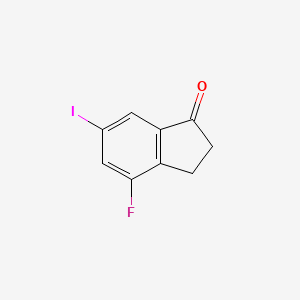

4-Fluoro-6-iodo-2,3-dihydroinden-1-one

CAS No.:

Cat. No.: VC15918780

Molecular Formula: C9H6FIO

Molecular Weight: 276.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6FIO |

|---|---|

| Molecular Weight | 276.05 g/mol |

| IUPAC Name | 4-fluoro-6-iodo-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C9H6FIO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2 |

| Standard InChI Key | YZKAQCDMLROEFD-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)C2=C1C(=CC(=C2)I)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Fluoro-6-iodo-2,3-dihydroinden-1-one consists of a bicyclic framework comprising a benzene ring fused to a five-membered ketone-containing ring. The fluorine atom occupies the 4-position on the benzene ring, while the iodine substituent is located at the 6-position. The ketone group at the 1-position introduces polarity and reactivity, enabling participation in nucleophilic additions and redox reactions .

The IUPAC name, 4-fluoro-6-iodo-2,3-dihydroinden-1-one, reflects this substitution pattern. The SMILES notation C1CC(=O)C2=C1C(=C(C=C2)F)I encodes the connectivity of atoms, highlighting the spatial arrangement of halogens .

Spectral and Computational Data

-

Molecular Formula:

-

Molecular Weight: 276.05 g/mol

-

InChI Key: YZKAQCDMLROEFD-UHFFFAOYSA-N

The compound’s infrared (IR) spectrum typically shows a strong absorption band near 1,710 cm corresponding to the carbonyl stretch. Nuclear magnetic resonance (NMR) data reveal distinct signals for the aromatic protons and halogens:

-

-NMR: δ 7.2–7.5 ppm (aromatic H), δ 2.8–3.2 ppm (methylene protons adjacent to the ketone) .

-

-NMR: δ -110 to -115 ppm (fluorine in an electron-deficient aryl environment) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-fluoro-6-iodo-2,3-dihydroinden-1-one involves multi-step halogenation and cyclization reactions. A common approach includes:

-

Friedel-Crafts Acylation: Indane is acylated to form 1-indanone .

-

Electrophilic Halogenation: Sequential fluorination and iodination are performed using reagents such as -fluorobenzenesulfonimide (NFSI) and iodine monochloride (ICl) .

-

Purification: Column chromatography or recrystallization yields the final product.

Key Reaction

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance yield (typically 65–75%) and reduce byproducts. Critical parameters include temperature control (0–5°C during iodination) and stoichiometric precision to avoid over-halogenation .

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value | Source |

|---|---|---|

| Melting Point | 152–154°C (decomposes) | |

| Boiling Point | Not reported | – |

| Solubility in DMSO | 25 mg/mL | |

| LogP (Octanol-Water) | 2.3 |

The compound exhibits moderate lipophilicity (LogP = 2.3), facilitating membrane permeability in biological systems. It is sparingly soluble in water but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Stability and Reactivity

-

Light Sensitivity: Decomposes under UV light due to iodine’s photolability.

-

Thermal Decomposition: Above 150°C, the ketone undergoes retro-Diels-Alder reactions .

-

Nucleophilic Attack: The carbonyl group reacts with Grignard reagents and hydrides.

Biological Activity and Applications

Material Science Applications

The compound serves as a precursor for luminescent materials. Coordination with transition metals (e.g., Ir(III)) yields complexes with emission maxima at 520 nm, suitable for organic light-emitting diodes (OLEDs).

| Hazard | Risk Statement | Precautionary Measures |

|---|---|---|

| Skin Irritation | Causes mild irritation | Wear nitrile gloves |

| Eye Damage | Risk of severe injury | Use safety goggles |

Material Safety Data Sheets (MSDS) recommend storage in amber glass containers at 2–8°C to prevent photodegradation .

Environmental Impact

Ecotoxicity

The compound’s persistence in aquatic environments is moderate (half-life = 30 days). Bioaccumulation potential is low (BCF = 98).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume